molecular formula C20H15F3O3S B2980889 Trityl triflate CAS No. 64821-69-8

Trityl triflate

Cat. No.: B2980889
CAS No.: 64821-69-8
M. Wt: 392.39
InChI Key: IEZOKZHBOQDYGI-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Trityl triflate can be synthesized through the reaction of triphenylmethanol with trifluoromethanesulfonic acid. The reaction typically occurs in an anhydrous solvent such as dichloromethane or chloroform, under mild conditions. The general reaction is as follows:

Ph3COH+CF3SO3HPh3C+CF3SO3Ph_3COH + CF_3SO_3H \rightarrow Ph_3C^+ CF_3SO_3^- Ph3​COH+CF3​SO3​H→Ph3​C+CF3​SO3−​

where (Ph_3COH) is triphenylmethanol and (CF_3SO_3H) is trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Trityl triflate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as halides, alcohols, and amines. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile, under mild to moderate temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reacting this compound with a halide nucleophile will yield triphenylmethyl halide, while reaction with an alcohol will produce a trityl ether .

Mechanism of Action

The mechanism of action of trityl triflate involves the generation of a highly reactive trityl cation, which can act as an electrophile in various chemical reactions. The triflate anion serves as a stable leaving group, facilitating the formation of the trityl cation. This cation can then interact with nucleophiles, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique among trityl compounds due to the exceptional leaving group ability of the triflate anion. This makes it highly reactive and versatile in various chemical reactions, particularly in nucleophilic substitution reactions .

Properties

IUPAC Name

diphenylmethylbenzene;trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15.CHF3O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7/h1-15H;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZOKZHBOQDYGI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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